Risotilide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

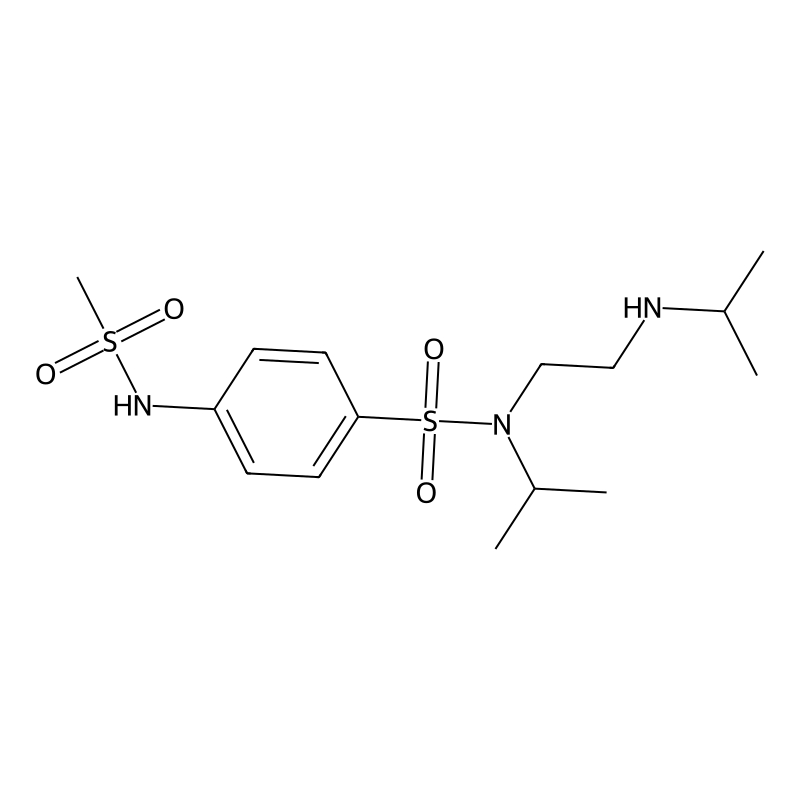

Risotilide is a synthetic compound categorized as an antiarrhythmic agent. It is primarily used in the treatment of cardiac arrhythmias, particularly atrial fibrillation and flutter. The compound is structurally related to other antiarrhythmic drugs and is noted for its unique mechanism of action, which involves modulation of ion channels in cardiac tissues. The molecular formula of Risotilide is and it features a complex structure that includes multiple functional groups, which contribute to its pharmacological properties.

- Hydrolysis: The ester bonds in Risotilide can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol derivatives.

- Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield alcohol derivatives.

- Substitution Reactions: Nucleophilic substitution can occur at various functional groups, allowing for the introduction of different substituents.

These reactions are significant for both the synthesis and modification of Risotilide and its derivatives.

Risotilide exhibits notable biological activity as an antiarrhythmic agent. Its mechanism primarily involves:

- Ion Channel Modulation: Risotilide interacts with sodium and potassium ion channels in cardiac cells, which helps stabilize cardiac rhythm.

- Electrophysiological Effects: The compound has been shown to prolong the action potential duration in cardiac tissues, making it effective in managing certain types of arrhythmias.

Clinical studies have indicated that Risotilide can reduce the incidence of atrial fibrillation recurrence, demonstrating its therapeutic potential in cardiology.

The synthesis of Risotilide typically involves several key steps:

- Formation of Intermediate Compounds: Initial reactions may include the formation of key intermediates through esterification or amination processes.

- Cyclization Reactions: These intermediates undergo cyclization to form the core structure of Risotilide.

- Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

Specific methods may vary based on desired yields and purity levels, but generally follow established organic synthesis protocols.

Interaction studies involving Risotilide focus on its pharmacokinetics and pharmacodynamics:

- Drug-Drug Interactions: Research indicates that Risotilide may interact with other medications metabolized by cytochrome P450 enzymes, potentially altering their efficacy and safety profiles.

- Electrophysiological Interactions: Studies assess how Risotilide affects cardiac conduction pathways when used alongside other antiarrhythmic agents.

Understanding these interactions is crucial for optimizing therapeutic regimens involving Risotilide.

Risotilide shares structural and functional similarities with several other compounds used in cardiology. Notable similar compounds include:

- Indeloxazine: Another antiarrhythmic agent that affects ion channels but has a different mechanism of action.

- Denopamine: Primarily used as a heart failure treatment; it has distinct pharmacological properties compared to Risotilide.

- Parodilol: An antiarrhythmic drug with a unique structure that also modulates cardiac ion channels.

- Utibapril: This compound functions differently but shares some structural features with Risotilide.

Comparison TableCompound Primary Use Mechanism of Action Structural Features Risotilide Antiarrhythmic Ion channel modulation Contains multiple functional groups Indeloxazine Antiarrhythmic Ion channel modulation Different structural backbone Denopamine Heart failure treatment Beta-adrenergic agonist Distinct from Risotilide Parodilol Antiarrhythmic Ion channel modulation Similar core structure Utibapril Hypertension Angiotensin-converting enzyme inhibitor Unique functional groups

| Compound | Primary Use | Mechanism of Action | Structural Features |

|---|---|---|---|

| Risotilide | Antiarrhythmic | Ion channel modulation | Contains multiple functional groups |

| Indeloxazine | Antiarrhythmic | Ion channel modulation | Different structural backbone |

| Denopamine | Heart failure treatment | Beta-adrenergic agonist | Distinct from Risotilide |

| Parodilol | Antiarrhythmic | Ion channel modulation | Similar core structure |

| Utibapril | Hypertension | Angiotensin-converting enzyme inhibitor | Unique functional groups |

Risotilide stands out due to its specific efficacy in treating atrial fibrillation while maintaining a unique structural profile that differentiates it from its counterparts. This uniqueness contributes to its ongoing research and application within therapeutic contexts.

Retrosynthetic Analysis

The molecular structure of Risotilide (C₁₅H₂₇N₃O₄S₂) presents several key disconnection points that guide the retrosynthetic approach [1]. The primary retrosynthetic disconnections include the sulfonamide linkage formation between the benzenesulfonamide core and the alkylamine chain, the methanesulfonamide installation onto the aromatic ring, and the construction of the diisopropylaminoethyl side chain [3].

The retrosynthetic analysis reveals that Risotilide can be traced back to three principal synthetic fragments: 4-aminobenzenesulfonamide as the core aromatic scaffold, N-(propan-2-yl)ethylene-1,2-diamine as the alkylamine chain precursor, and methanesulfonyl chloride as the methanesulfonamide source [1] [3]. This disconnection strategy enables the convergent synthesis approach, where multiple fragments are prepared independently and subsequently coupled in the final synthetic steps.

The analysis of functional group compatibility reveals that the sulfonamide linkages represent the most challenging synthetic transformations due to their requirement for precise stoichiometric control and the potential for side reactions [4]. The retrosynthetic approach must account for the differential reactivity of the primary and secondary amine functionalities present in the target structure [5].

Synthetic Routes and Reaction Pathways

Key Intermediates in Risotilide Synthesis

The synthesis of Risotilide requires several key intermediates that serve as critical building blocks throughout the synthetic sequence [6]. The primary intermediate, 4-aminobenzenesulfonamide, functions as the central aromatic scaffold and must be prepared with high purity (>99%) to ensure successful subsequent transformations [6].

| Intermediate | Molecular Formula | Role in Synthesis | Purity Requirement |

|---|---|---|---|

| 4-aminobenzenesulfonamide | C₆H₈N₂O₂S | Core aromatic scaffold | >99% |

| N-(propan-2-yl)ethylene-1,2-diamine | C₅H₁₄N₂ | Alkylamine chain precursor | >98% |

| 4-nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | Sulfonyl chloride donor | >99% |

| Methanesulfonyl chloride | CH₃SO₂Cl | Methanesulfonamide source | >99% |

| Diisopropylethylamine | C₈H₁₉N | Base for coupling reactions | >99% |

The N-(propan-2-yl)ethylene-1,2-diamine intermediate represents a crucial structural element that provides the alkylamine functionality essential for the final molecular architecture [7]. This intermediate can be prepared through multiple synthetic approaches, including reductive amination of the corresponding aldehyde with isopropylamine or through alkylation of ethylenediamine with isopropyl halides [5].

4-nitrobenzenesulfonyl chloride serves as an activated precursor that undergoes nucleophilic substitution with the diamine intermediate to form the initial sulfonamide linkage [4]. The nitro group provides electronic activation for subsequent transformations and can be reduced to the corresponding amine for further functionalization [8].

Formation of Sulfonamide Linkages

The formation of sulfonamide linkages in Risotilide synthesis represents the most critical synthetic transformation, requiring precise control of reaction conditions to achieve high yields and selectivity [4] [9]. The traditional approach involves the reaction of sulfonyl chlorides with amines in the presence of a base, typically pyridine or triethylamine, to neutralize the generated hydrogen chloride [9].

The electrochemical oxidative coupling approach represents a more environmentally benign alternative for sulfonamide formation [8] [10]. This methodology enables the direct coupling of thiols with amines through electrochemical oxidation, avoiding the use of harsh reagents and reducing waste generation [11]. The mechanism involves the initial oxidation of thiols to disulfides, followed by amine oxidation to radical cations, which subsequently react with the disulfide to form sulfenamide intermediates [11].

Mechanochemical synthesis has emerged as a sustainable approach for sulfonamide formation, utilizing solid-state reactions in ball mills without organic solvents [12]. This methodology employs solid sodium hypochlorite as an oxidizing agent and proceeds through a tandem oxidation-chlorination-amination sequence [12]. The mechanochemical approach offers advantages in terms of environmental sustainability and scalability for industrial applications [12].

The oxidative coupling methodology utilizing hypervalent iodine compounds or copper salts as oxidants provides mild reaction conditions and high functional group tolerance [4]. This approach is particularly suitable for complex molecules containing sensitive functional groups that might be incompatible with traditional sulfonyl chloride-based methods [4].

Strategies for Amine Functionalization

Amine functionalization strategies in Risotilide synthesis focus on the selective modification of nitrogen-containing functional groups to achieve the desired substitution pattern [5] [13]. The azomethine ylide route represents a sophisticated approach for amine α-functionalization, enabling the formation of complex nitrogen-containing heterocycles through redox-neutral processes [5].

Photoredox catalysis has emerged as a powerful tool for amine functionalization, enabling the selective α-functionalization of amines under mild conditions [13] [14]. This methodology utilizes visible light and photocatalysts to generate reactive intermediates that undergo controlled functionalization reactions [15]. The regioselectivity of these transformations can be tuned through minor changes in reaction conditions, providing flexibility in synthetic design [13].

The reductive amination approach represents a classical method for amine functionalization, involving the condensation of amines with carbonyl compounds followed by reduction [5]. This methodology is particularly useful for the construction of secondary and tertiary amines with controlled substitution patterns [16].

Enzymatic approaches for amine functionalization offer high selectivity and environmental compatibility [17]. Biocatalytic processes can be designed to produce chiral intermediates with high enantiomeric purity, which is particularly important for pharmaceutical applications [17].

Process Chemistry Considerations

Process chemistry optimization for Risotilide synthesis involves the systematic evaluation of reaction parameters to ensure robust and scalable manufacturing processes [18] [19]. The transition from laboratory-scale to commercial-scale production requires careful consideration of heat transfer, mass transfer, and mixing dynamics [19] [20].

| Parameter | Lab Scale | Pilot Scale | Commercial Scale | Critical Control |

|---|---|---|---|---|

| Reaction Temperature | 20-25°C | 20-25°C | 20-25°C | Temperature control |

| Reaction Time | 2-4 hours | 3-5 hours | 4-6 hours | Complete conversion |

| Mixing Speed | 500 rpm | 200 rpm | 100 rpm | Mass transfer |

| Pressure | Atmospheric | Atmospheric | Atmospheric | Safety consideration |

| pH Range | 8-9 | 8-9 | 8-9 | Base addition rate |

The scale-up methodology must account for the changing relationship between transport phenomena and reaction kinetics as the reactor size increases [18]. The interplay between mass transfer, heat transfer, and momentum transfer becomes increasingly complex at larger scales, requiring sophisticated modeling approaches to predict process performance [18].

Reaction kinetics and thermodynamics considerations are critical for successful scale-up, as the rate-determining steps may change with scale due to altered mixing patterns and residence time distributions [19]. The identification and characterization of impurities becomes increasingly important at larger scales, as minor impurities can accumulate and affect product quality [19].

Crystallization and polymorph control represent significant challenges in the scale-up of Risotilide synthesis, as the solid-state properties of the final product can be influenced by processing conditions [19]. The development of robust crystallization protocols requires understanding of nucleation and growth kinetics at different scales [19].

Green Chemistry Approaches in Risotilide Synthesis

Green chemistry principles are increasingly being applied to Risotilide synthesis to minimize environmental impact and improve process sustainability [10] [21]. The electrochemical synthesis approach represents a significant advancement in green chemistry, utilizing electricity as a clean oxidant and avoiding the use of stoichiometric chemical oxidants [21].

The mechanochemical synthesis methodology eliminates the need for organic solvents and reduces waste generation through solid-state reactions [12]. This approach aligns with several green chemistry principles, including the use of safer solvents, reduction of chemical waste, and improved atom economy [12].

Catalytic methods for sulfonamide formation offer improved efficiency and reduced environmental impact compared to traditional stoichiometric approaches [4]. The development of recyclable catalysts and continuous flow processes further enhances the sustainability of the synthetic methodology [4].

Biocatalytic approaches represent the ultimate in green chemistry, utilizing enzymes to catalyze specific transformations under mild conditions [17]. These methodologies offer high selectivity, minimal waste generation, and compatibility with aqueous reaction media [17].

Solvent selection plays a crucial role in green chemistry optimization, with the development of deep eutectic solvents and ionic liquids providing environmentally benign alternatives to traditional organic solvents [22]. These novel solvent systems can be designed to optimize reaction rates and selectivity while minimizing environmental impact [22].

Analytical Methods for Synthetic Purity Determination

Analytical method development for Risotilide purity determination requires a comprehensive approach utilizing multiple complementary techniques [23] [24]. The selection of appropriate analytical methods depends on the specific analytical requirements, including sensitivity, specificity, and regulatory compliance [25].

| Method | Detection Limit | Application | Advantages |

|---|---|---|---|

| HPLC-UV | 0.1-1 μg/mL | Purity determination | High precision, routine analysis |

| LC-MS/MS | 0.01-0.1 μg/mL | Impurity profiling | High sensitivity, specificity |

| GC-MS | 0.1-1 μg/mL | Volatile impurities | Volatile compound analysis |

| ¹H NMR | 0.1-1 mol% | Structural confirmation | Structural information |

| ¹³C NMR | 0.1-1 mol% | Structural elucidation | Structural information |

High-Performance Liquid Chromatography (HPLC) serves as the primary analytical technique for purity determination, providing high precision and reproducibility for routine analysis [23]. The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods offers improved resolution and reduced analysis time while maintaining analytical precision [26].

Mass spectrometry techniques provide unparalleled sensitivity for impurity profiling and structural characterization of synthetic intermediates [23]. The coupling of liquid chromatography with mass spectrometry (LC-MS) enables the identification and quantification of trace-level impurities that may be present in the synthetic product [26].

Gas chromatography methods are essential for the analysis of volatile impurities and residual solvents that may be present in the final product [23]. The combination of gas chromatography with mass spectrometry (GC-MS) provides both separation and identification capabilities for volatile compounds [26].

Nuclear Magnetic Resonance (NMR) spectroscopy offers unique advantages for structural confirmation and quantitative analysis of synthetic products [23]. The development of quantitative NMR (qNMR) methods provides an orthogonal approach to chromatographic methods for purity determination [25].

Differential Scanning Calorimetry (DSC) represents a valuable technique for thermal purity analysis, providing rapid assessment of compound purity through melting point depression analysis [27]. This methodology is particularly useful for crystalline compounds where thermal properties are well-defined [27].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: McLarnon JG, Wang XP. Actions of cardiac drugs on a calcium-dependent potassium channel in hippocampal neurons. Mol Pharmacol. 1991 Apr;39(4):540-6. PubMed PMID: 2017153.

3: Kowey PR, Friechling TD, Sewter J, Wu Y, Sokil A, Paul J, Nocella J. Electrophysiological effects of left ventricular hypertrophy. Effect of calcium and potassium channel blockade. Circulation. 1991 Jun;83(6):2067-75. PubMed PMID: 1645624.

4: Burckhardt BC, Gögelein H. Small and maxi K+ channels in the basolateral membrane of isolated crypts from rat distal colon: single-channel and slow whole-cell recordings. Pflugers Arch. 1992 Jan;420(1):54-60. PubMed PMID: 1553263.

5: Tizón-Marcos H, Bertrand OF, Rodés-Cabau J, Larose E, Gaudreault V, Bagur R, Gleeton O, Courtis J, Roy L, Poirier P, Costerousse O, De Larochellière R. Impact of female gender and transradial coronary stenting with maximal antiplatelet therapy on bleeding and ischemic outcomes. Am Heart J. 2009 Apr;157(4):740-5. doi: 10.1016/j.ahj.2008.12.003. Epub 2009 Jan 31. PubMed PMID: 19332204.

6: Wu KM, Hunter TL, Proakis AG. A dual electrophysiologic test for atrial antireentry and ventricular antifibrillatory studies. Effects of bethanidine, procainamide, and WY-48986. J Pharmacol Methods. 1990 Apr;23(2):87-95. PubMed PMID: 2332983.

7: Rodríguez-Díaz JL, Rosas-Camargo V, Vega-Vega O, Morales-Espinosa D, Mendez-Reguera A, Martínez-Tlahuel JL, Gamboa-Domínguez A, Arrieta O. Clinical and pathological factors associated with the development of hepatocellular carcinoma in patients with hepatitis virus-related cirrhosis: a long-term follow-up study. Clin Oncol (R Coll Radiol). 2007 Apr;19(3):197-203. Epub 2007 Jan 18. PubMed PMID: 17359907.

8: Clay JR, Kristof AS, Shenasa J, Brochu RM, Shrier A. A review of the effects of three cardioactive agents on the electrical activity from embryonic chick heart cell aggregates: TTX, ACh, and E-4031. Prog Biophys Mol Biol. 1994;62(3):185-202. Review. PubMed PMID: 7892502.